
2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine is a heterocyclic compound with a molecular formula of C13H11F2NO and a molecular weight of 235.23 g/mol . This compound is notable for its unique structure, which includes a cyclopropane ring attached to a furan ring substituted with a 2,6-difluorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine typically involves the cyclopropanation of a furan derivative. One common method is the reaction of 2,6-difluorophenylfuran with a cyclopropanating agent under specific conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form cyclopropylamines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Furanones
Reduction: Cyclopropylamines
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-(2,6-Difluorophenyl)furan-2-yl)ethanamine
- 2-(5-(2,6-Difluorophenyl)furan-2-yl)propylamine
- 2-(5-(2,6-Difluorophenyl)furan-2-yl)butylamine
Uniqueness
2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H11F2NO |
|---|---|
Peso molecular |
235.23 g/mol |
Nombre IUPAC |
2-[5-(2,6-difluorophenyl)furan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H11F2NO/c14-8-2-1-3-9(15)13(8)12-5-4-11(17-12)7-6-10(7)16/h1-5,7,10H,6,16H2 |
Clave InChI |
NKJIKVYUPHNLDL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1N)C2=CC=C(O2)C3=C(C=CC=C3F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




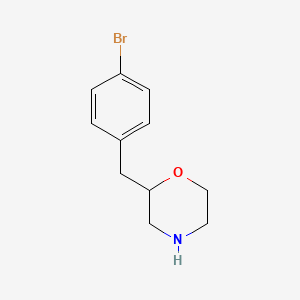

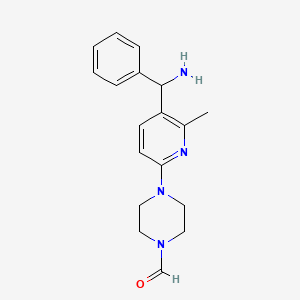
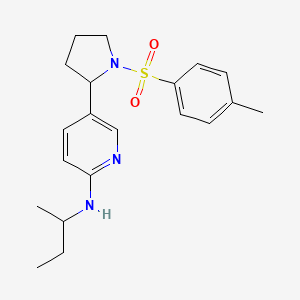
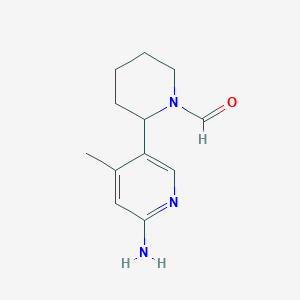
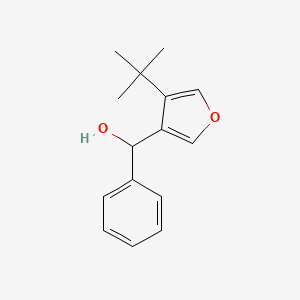



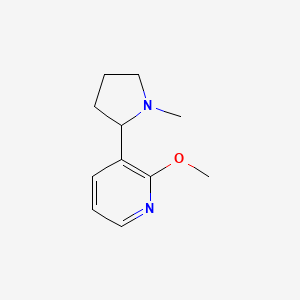
![2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11803298.png)

